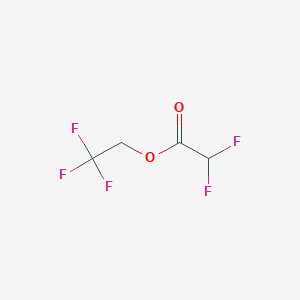

2,2,2-Trifluoroethyl difluoroacetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethyl 2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5O2/c5-2(6)3(10)11-1-4(7,8)9/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKBNKLJGXLZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681082 | |

| Record name | 2,2,2-Trifluoroethyl difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524060-65-9 | |

| Record name | 2,2,2-Trifluoroethyl difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trifluoroethyl Difluoroacetate and Analogues

Direct Esterification Routes and Optimization

The most straightforward approach to synthesizing 2,2,2-trifluoroethyl difluoroacetate (B1230586) is through the direct esterification of 2,2,2-trifluoroethanol (B45653) with difluoroacetic acid. This reaction, while conceptually simple, requires careful optimization of conditions to achieve high yields, due to the electronic properties of the fluorinated reactants.

Anhydrous Reaction Systems and Solvent Effects

The presence of water is detrimental to esterification yields as it can hydrolyze the product and interfere with the catalyst. Therefore, anhydrous conditions are paramount. The choice of solvent also plays a critical role. While the reaction can be performed neat, particularly with a significant excess of one reactant, solvents are often employed to facilitate heat transfer and solubilize reagents and catalysts. Non-polar aprotic solvents are generally preferred to minimize side reactions.

In a broader context of forming polyfluorinated esters, the direct esterification of various carboxylic acids with perfluorinated alcohols has been successfully achieved using reagents like XtalFluor-E. researchgate.netnih.gov This suggests that activating agents can be crucial in driving the reaction forward, especially when dealing with the reduced nucleophilicity of fluorinated alcohols. researchgate.netnih.gov

Molar Ratio Optimization and Reaction Conditions

Optimizing the molar ratio of the reactants is a key factor in maximizing the yield of the desired ester. Typically, to drive the equilibrium towards the product, an excess of one of the reactants, usually the less expensive one, is used. The reaction is generally catalyzed by a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk Heating the reaction mixture is also necessary to achieve a reasonable reaction rate.

For analogous reactions, such as the formation of other esters from carboxylic acids and alcohols, the reaction is slow and reversible, necessitating the removal of water as it is formed to drive the reaction to completion. chemguide.co.uk

| Parameter | Condition | Rationale |

| Reactants | 2,2,2-Trifluoroethanol, Difluoroacetic Acid (or its acyl chloride/anhydride) | Direct precursors to the target ester. |

| Catalyst | Concentrated H₂SO₄, Dry HCl, or a modern coupling agent (e.g., XtalFluor-E) | To protonate the carbonyl oxygen of the acid, making it more electrophilic. |

| Solvent | Aprotic, non-polar solvent or neat conditions | To avoid hydrolysis and side reactions. |

| Temperature | Elevated temperatures (heating under reflux) | To increase the reaction rate. |

| Molar Ratio | Excess of one reactant | To shift the reaction equilibrium towards the product. |

| Atmosphere | Anhydrous | To prevent hydrolysis of the ester. |

Phase Transfer Catalysis in Fluoroester Synthesis

Phase-transfer catalysis (PTC) offers a powerful alternative for synthesizing esters, particularly when one of the reactants is a salt. In the context of 2,2,2-trifluoroethyl difluoroacetate synthesis, this would typically involve the reaction of an alkali metal salt of difluoroacetic acid with a 2,2,2-trifluoroethyl halide or sulfonate.

Catalytic Systems and Efficiency

Phase-transfer catalysts are substances that facilitate the migration of a reactant from one phase to another where the reaction occurs. wikipedia.org For the synthesis of fluoroesters, common PTCs include quaternary ammonium (B1175870) salts (e.g., benzyltriethylammonium chloride) and phosphonium (B103445) salts. wikipedia.org These catalysts work by forming a lipophilic ion pair with the difluoroacetate anion, which can then be transferred into an organic phase to react with the 2,2,2-trifluoroethylating agent. wikipedia.org The efficiency of the catalyst depends on its ability to solubilize the anion in the organic phase.

While direct application to this compound is not explicitly detailed, the principles of PTC are widely used in fluorination reactions, highlighting its potential utility in this synthesis. illinois.edu

Selectivity and Conversion Control

One of the advantages of phase-transfer catalysis is the potential for high selectivity and conversion under relatively mild reaction conditions. By carefully selecting the catalyst, solvent system, and reaction temperature, side reactions can be minimized. The use of PTC can lead to faster reaction rates and higher yields compared to uncatalyzed two-phase systems. The catalyst's structure can be tuned to optimize the reaction's performance.

Precursor Chemistry and Formation of Fluorinated Intermediates

The availability and synthesis of the starting materials, 2,2,2-trifluoroethanol and difluoroacetic acid, are crucial for the production of this compound.

2,2,2-Trifluoroethanol (TFEA)

Industrially, 2,2,2-trifluoroethanol is primarily produced through the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as its esters or acyl chloride. chemicalbook.comwikipedia.org Another method involves the hydrogenolysis of compounds with the general formula CF₃−CHOH−OR, where R can be hydrogen or an alkyl group, in the presence of a palladium catalyst on activated charcoal. chemicalbook.comwikipedia.org A two-stage method has also been described where 2-chloro-1,1,1-trifluoroethane (B1216089) is first reacted with an alkali metal salt of a carboxylic acid to form the corresponding ester, which is then hydrolyzed to yield 2,2,2-trifluoroethanol. google.com

Difluoroacetic Acid

Utilization of Halogenated Acetates (e.g., 2-bromo-2,2-difluoroacetate)

One primary route for synthesizing difluoroacetate esters involves the use of halogenated acetate (B1210297) precursors, such as ethyl bromodifluoroacetate or 2-bromo-2,2-difluoroacetyl chloride. These reagents serve as key building blocks for introducing the difluoroacetate group.

The synthesis of ethyl bromodifluoroacetate itself can be achieved through various pathways. One method involves the reaction of tetrafluoroethylene (B6358150) with bromine chloride in chlorosulfonic acid to produce 2-bromotetrafluoroethyl chlorosulfate. This intermediate is then converted to ethyl bromodifluoroacetate by reacting it with ethanol (B145695) in the presence of a base. fluorine1.ru Another approach starts with the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide (NaBr) in a sulfolane (B150427) solvent, which yields ethyl bromodifluoroacetate. wikipedia.org A more direct precursor, 2-bromo-2,2-difluoroacetyl chloride, can be prepared from waste difluorotrichloroethane. The process involves dehydrochlorination, addition of bromine, and subsequent reaction with sulfur trioxide. patsnap.com

Once obtained, these halogenated difluoroacetate derivatives can be reacted with an alcohol to form the desired ester. For example, 2-bromo-2,2-difluoroacetyl chloride can react with alcohols or phenols to generate a series of 2-bromo-2,2-difluoroacetate products. patsnap.com Ethyl bromodifluoroacetate is a versatile reagent used to introduce the CF₂ group in various chemical syntheses, including in Reformatsky-type reactions with aldehydes and ketones to produce 2,2-difluoro-3-hydroxy esters. wikipedia.org This highlights its utility as a precursor for more complex fluorinated molecules.

Table 1: Selected Reactions Using Halogenated Acetates

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Tetrafluoroethylene | 1. BrCl, ClSO₃H; 2. Ethanol, Base | Ethyl bromodifluoroacetate | fluorine1.ru |

| Ethyl fluorosulfonoxydifluoroacetate | NaBr, Sulfolane | Ethyl bromodifluoroacetate | wikipedia.org |

Generation of Difluorocarbene Precursors from Difluoroacetate Derivatives

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a versatile one-carbon unit for synthesizing a wide range of organofluorine compounds. rsc.org Several difluoroacetate derivatives are well-established precursors for the generation of difluorocarbene under specific reaction conditions.

Historically, reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) have been used. cas.cnorgsyn.org Upon heating, this salt undergoes thermal decomposition to release difluorocarbene, which can then be trapped by various nucleophiles or unsaturated systems. orgsyn.org This method, while effective, often requires high temperatures. tsukuba.ac.jp

More modern and milder methods have been developed using silyl-based reagents. Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) is a prominent example. rsc.org TFDA can release difluorocarbene in the presence of a catalytic amount of a nucleophile, such as a fluoride (B91410) ion, which attacks the silicon atom to initiate decomposition. rsc.orgtsukuba.ac.jp This allows for the generation of difluorocarbene under much milder conditions compared to thermal pyrolysis. cas.cntsukuba.ac.jp The generated difluorocarbene can react with various substrates; for instance, it can undergo [2+1] cycloaddition with alkenes to form gem-difluorocyclopropanes or react with heteroatom nucleophiles to form difluoromethylated compounds. cas.cn

The choice of precursor and reaction conditions allows for control over the generation of difluorocarbene, enabling its application in various synthetic transformations, from difluoromethylenation to the synthesis of trifluoromethylated compounds. cas.cnsioc.ac.cn

Table 2: Common Difluorocarbene Precursors from Difluoroacetate Derivatives

| Precursor | Method of Generation | Key Features | References |

|---|---|---|---|

| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal pyrolysis | Requires high temperatures; classic reagent. | cas.cnorgsyn.orgtsukuba.ac.jp |

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | Catalytic nucleophile (e.g., F⁻) | Mild reaction conditions; efficient. | rsc.orgtsukuba.ac.jp |

Advanced Synthetic Routes to Complex Fluorinated Structures Incorporating Trifluoroethyl and Difluoroacetate Units

The incorporation of both trifluoroethyl and difluoroacetate moieties into a single, complex molecule is a significant challenge in synthetic organofluorine chemistry. Such structures are of interest in medicinal chemistry and materials science, where the unique properties of fluorine can be used to modulate biological activity and physical characteristics.

Advanced synthetic strategies often rely on a building-block approach, where pre-functionalized fragments containing the trifluoroethyl or difluoroacetate group are coupled together. For instance, a molecule containing a trifluoroethyl group can be modified using reactions involving difluorocarbene generated from a difluoroacetate precursor.

An example of incorporating a trifluoroethyl group into a complex scaffold is the synthesis of 2,2,2-Trifluoroethyl glucopyranosides. These compounds are synthesized via routes such as Fischer glycosylation, where glucose is reacted with 2,2,2-trifluoroethanol. taylorfrancis.com The resulting complex molecule, which contains the trifluoroethyl unit, could theoretically be further functionalized.

The introduction of the difluoroacetate unit can be achieved subsequently. For example, if the complex trifluoroethyl-containing molecule has a suitable functional group (like an alcohol), it could be esterified with a difluoroacetate derivative. Alternatively, if it contains an alkene, a difluorocyclopropanation reaction using difluorocarbene (generated from TFDA or a similar precursor) could be employed to install the CF₂ group, which can then be further elaborated.

The synthesis of complex fluorinated molecules often involves multi-step sequences that combine different fluorination strategies. The development of catalytic asymmetric methods for C-F bond formation has enabled the synthesis of chiral fluorinated compounds with multiple stereocenters, which is crucial for pharmaceutical applications. mdpi.comnih.gov These advanced methods, including asymmetric allylic alkylation and Mannich reactions with fluorinated nucleophiles, provide pathways to structurally diverse and stereochemically complex molecules that can incorporate motifs like the trifluoroethyl and difluoroacetate groups. mdpi.com

Mechanistic Investigations of Chemical Reactions Involving 2,2,2 Trifluoroethyl Difluoroacetate

Kinetic Studies of Reaction Pathways

Using relative rate techniques, rate coefficients for the gas-phase reactions of OH radicals with several fluoroacetates have been determined at approximately 296-298 K and atmospheric pressure. researchgate.netnih.gov For instance, the reactions of OH radicals with compounds like methyl trifluoroacetate (B77799) and 2,2,2-trifluoroethyl trifluoroacetate have been measured. researchgate.net These experiments typically involve monitoring the concentration of the fluoroester relative to a reference compound with a known rate coefficient.

The data from these related compounds are instrumental in predicting the atmospheric lifetime of 2,2,2-trifluoroethyl difluoroacetate (B1230586). The presence of fluorine atoms generally decreases the reactivity of the molecule towards OH radicals, leading to longer atmospheric lifetimes compared to their non-fluorinated counterparts. nih.gov The primary reaction pathway is expected to be hydrogen abstraction from the difluoroacetate moiety (-CHF2) or the ethyl group (-CH2-). The resulting radical intermediates then undergo further oxidation. researchgate.netnih.gov

Table 1: Rate Coefficients for Gas-Phase Reactions of OH Radicals with Related Fluoroesters at ~298 K This table presents data for analogous compounds to model the behavior of 2,2,2-trifluoroethyl difluoroacetate.

Data sourced from related atmospheric studies. researchgate.net

Substituents have a profound impact on the reaction rates of organic molecules by altering electron density and steric accessibility at the reaction center. lumenlearning.comyoutube.com In this compound, the electron-withdrawing effects of the fluorine atoms in both the trifluoroethyl (-CH₂CF₃) and difluoroacetate (-C(O)CHF₂) groups are significant.

The strong inductive effect of fluorine atoms decreases the electron density across the molecule. This deactivation has several consequences for reaction kinetics:

Decreased Nucleophilicity : The molecule as a whole is a weaker nucleophile. For reactions where the ester acts as a nucleophile, the rate will be significantly slower than for its non-fluorinated analogs. lumenlearning.comlibretexts.org

C-H Bond Strength : Fluorine substitution has been shown to decrease the reactivity of adjacent C-H bonds toward radical abstraction, such as by OH radicals in the atmosphere. nih.gov This effect contributes to the lower rate coefficients observed for highly fluorinated esters. researchgate.net

Stabilization of Intermediates : The trifluoroethyl group can stabilize anionic intermediates, such as enolates, which can facilitate certain reactions like palladium-catalyzed decarboxylative allylations. nih.gov

A quantitative measure of the effect of fluorine substitution on reaction rates can be seen in studies of nucleophilic aliphatic substitution (Sₙ2) and elimination (E2) reactions. For example, the rate of Sₙ2 reactions for substrates like n-alkyl-CF₂Br is approximately 1 x 10⁻⁴ times that of the corresponding non-fluorinated n-alkyl-Br, demonstrating a powerful rate-retarding effect. researchgate.net This principle suggests that reactions involving nucleophilic attack at the α-carbon of the trifluoroethyl group would be exceptionally slow.

Elucidation of Catalytic Mechanisms

While specific catalytic applications for this compound are not extensively documented, the mechanisms of related reactions provide a framework for understanding potential substrate-catalyst interactions. Cinchona alkaloids, for instance, are powerful organocatalysts used in various asymmetric transformations, including the fluorination of related substrates like β-ketoesters. nih.govnih.gov

In a typical Cinchona alkaloid-catalyzed reaction, the catalyst utilizes bifunctional activation. The mechanism involves:

Hydrogen Bonding : The hydroxyl group of the Cinchona alkaloid can act as a hydrogen bond donor, activating an electrophilic reagent.

Brønsted Base Activation : The quinuclidine (B89598) nitrogen, a tertiary amine, acts as a Brønsted base. It can deprotonate the substrate to form a nucleophilic enolate intermediate. rsc.org

Chiral Environment : The rigid structure of the alkaloid creates a well-defined chiral pocket. The substrate and reagent are held in a specific orientation within this pocket, leading to high stereoselectivity in the product. nih.gov

In a hypothetical reaction involving this compound, a Cinchona alkaloid could interact by forming a hydrogen bond with the carbonyl oxygen of the ester, increasing its electrophilicity. Simultaneously, the basic nitrogen could interact with a co-reagent. The specific geometry of the active site would control the facial selectivity of the reaction. Fluorous versions of Cinchona alkaloids have been developed to facilitate catalyst recovery and reuse without significant loss of reactivity or selectivity. nih.gov

Inner-sphere electron transfer is a key mechanism in many transition metal-catalyzed reactions. ijsr.netyork.ac.uk This pathway is characterized by the formation of a covalent bridge between the two reacting metal centers, or between a metal center and the substrate, allowing an electron or an atom to be transferred. wikipedia.orgyoutube.com For an inner-sphere mechanism to be operative, one of the reactants must be substitutionally labile, allowing a bridging ligand to enter its coordination sphere. ijsr.net

In reactions involving this compound, a proposed inner-sphere mechanism could occur in a metal-catalyzed process such as a cross-coupling or decarboxylation reaction. nih.govnih.gov The mechanism would proceed via the following general steps:

Ligand Substitution : The fluoroester substrate displaces a ligand on the metal catalyst to enter its primary coordination sphere. The carbonyl oxygen of the ester is a likely candidate for coordination.

Formation of a Bridged Intermediate : The coordinated ester acts as a bridging ligand. For example, the carbonyl oxygen could bind to the catalytic metal center while another part of the molecule interacts with a second reagent or metal.

Electron/Atom Transfer : Through this bridge, an electron transfer from the metal to the substrate (or vice versa) or a group transfer occurs. This is the key step that facilitates bond cleavage or formation.

Dissociation : The successor complex dissociates to release the products and regenerate the catalyst.

Intermediates and Transition State Analysis

The elucidation of reaction mechanisms relies heavily on the characterization of transient species such as intermediates and the analysis of transition states. rsc.org For reactions involving this compound, a combination of experimental and computational methods is employed to understand these fleeting structures.

Intermediates :

Radical Intermediates : In gas-phase atmospheric reactions, the initial step is typically hydrogen abstraction by an OH radical, leading to the formation of a carbon-centered radical intermediate on either the -CHF₂ or -CH₂CF₃ moiety. nih.gov

Bridged Complexes : As discussed in metal-catalyzed inner-sphere mechanisms, a key intermediate is the bridged complex where the ester links two metal centers or a metal and another reactant. ijsr.net

Enolate Intermediates : In base-catalyzed reactions or certain metal-catalyzed processes like decarboxylative rearrangements, a carbanion or enolate intermediate can be formed. The electron-withdrawing trifluoroethyl group helps to stabilize such negatively charged intermediates. nih.gov

Glycolyl Intermediates : In enzymatic defluorination reactions of related compounds like difluoroacetate, a covalent glycolyl-enzyme intermediate has been identified through structural studies, formed after the initial nucleophilic attack by an active site residue. nih.gov

Transition State Analysis : Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of a reaction. nih.govrsc.org Through these calculations, the geometry and energy of transition states can be determined.

For gas-phase reactions, computational models like Canonical Variational Transition-State Theory (CVT) can be used to calculate rate constants, revealing the structure of the transition state for hydrogen abstraction. nih.gov

In metal-catalyzed reactions, DFT calculations can model the concerted SₙAr-like pathway, identifying a transition state where one metal center acts as a nucleophile and another as an electrophile. nih.govrsc.org These models can elucidate the role of stabilizing interactions, such as between a metal and an ortho-fluorine atom, in lowering the activation energy. rsc.org The analysis of these transition states is critical for understanding reaction selectivity and for designing more efficient catalysts.

Spectroscopic Detection of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount in elucidating reaction mechanisms. Various spectroscopic techniques can be employed to detect these transient species, although their high reactivity and short lifetimes can present significant challenges.

Mass spectrometry (MS) is a powerful tool for the detection of fleeting reaction intermediates. researchgate.netrsc.orgnih.gov Techniques such as electrospray ionization (ESI-MS) can be used to transfer ions from the reaction solution to the gas phase for mass analysis. nih.gov In reactions involving this compound, radical cations or anions could be potential intermediates, which could be detected by their mass-to-charge ratio. researchgate.net For instance, in a single-electron transfer (SET) process, the formation of a radical anion of the ester could be observed.

Fourier-transform infrared (FTIR) spectroscopy can also be utilized to monitor the course of a reaction and to identify intermediates that have distinct vibrational frequencies. researchgate.net For example, the carbonyl (C=O) stretching frequency is sensitive to the electronic environment of the molecule. The formation of an intermediate with a different carbonyl character would result in a shift in its IR absorption band.

Nuclear magnetic resonance (NMR) spectroscopy, particularly rapid-injection NMR techniques, can also be used to detect and characterize certain reaction intermediates, provided they have a sufficient lifetime and concentration. Changes in the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can provide valuable structural information about the intermediates.

Table 1: Plausible Reaction Intermediates of this compound and Their Potential Spectroscopic Signatures

| Intermediate | Proposed Structure | Potential Spectroscopic Detection Method | Expected Signature |

| Radical Anion | [CHF₂C(O)OCH₂CF₃]⁻• | ESI-MS | Detection of a species with a mass-to-charge ratio corresponding to the molecular weight of the parent molecule. |

| Acyl Radical | CHF₂C(O)• | ESR Spectroscopy | Characteristic g-factor and hyperfine coupling constants. |

| Difluoromethyl Radical | •CHF₂ | Gas-Phase IR Spectroscopy | Specific vibrational modes for the CHF₂ radical. |

| 2,2,2-Trifluoroethoxide | CF₃CH₂O⁻ | Cryogenic NMR Spectroscopy | Distinct ¹H and ¹⁹F NMR signals compared to the starting material. |

Applications of 2,2,2 Trifluoroethyl Difluoroacetate in Organic Synthesis and Materials Science

Synthesis of Fluorinated Building Blocks and Complex Molecules

Incorporation into Oligonucleotide Analogues

The introduction of fluorinated moieties into oligonucleotides is a critical strategy for enhancing their therapeutic potential. Modifications can improve biological stability, cellular uptake, and binding affinity to target molecules. While direct use of 2,2,2-trifluoroethyl difluoroacetate (B1230586) is not extensively detailed, the synthesis of oligonucleotides containing its constituent parts—the 2,2,2-trifluoroethyl group and the difluoroacetyl group—is an area of active research. These modifications are typically introduced at the internucleotidic phosphate (B84403) group.

One established method involves a tandem methodology beginning with the Staudinger reaction. This approach introduces a carboxylic ester group at an internucleotidic position using reagents like methyl 2,2-difluoro-3-azidosulfonylacetate. Subsequent treatment of the resulting ester with a diamine, such as 1,1-dimethylethylenediamine or 1,3-diaminopropane, yields novel oligonucleotide derivatives with fluorinated zwitterionic phosphate mimics. Oligonucleotides modified with these difluoroacetate-derived groups have been shown to form stable complementary duplexes with both DNA and RNA, with stabilities comparable to their natural counterparts.

The general strategy for creating these modified oligonucleotides during automated solid-phase synthesis involves replacing the standard oxidation step (using aqueous iodine) with a Staudinger reaction employing a solution of an appropriate azide, such as 2,2,2-trifluoroethanesulfonyl azide. This allows for precise, position-specific modification along the oligonucleotide chain. The structures of these modified oligonucleotides are routinely confirmed using MALDI-TOF mass spectrometry.

| Modification Type | Synthetic Strategy | Key Reagent Example | Impact on Properties |

|---|---|---|---|

| Internucleotidic Zwitterionic Phosphate Mimics | Staudinger reaction followed by aminolysis | Methyl 2,2-difluoro-3-azidosulfonylacetate | Forms stable duplexes with DNA and RNA |

| Internucleotidic 2,2,2-Trifluoroethyl Groups | Staudinger reaction during solid-phase synthesis | 2,2,2-Trifluoroethanesulfonyl azide | Increases RP-HPLC retention time |

Preparation of Fluoroalkyl Ketones and Phosphonates

2,2,2-Trifluoroethyl difluoroacetate serves as a valuable building block for introducing difluoromethylene (−CF₂−) and trifluoroethyl (−CH₂CF₃) groups into more complex organic molecules, such as ketones and phosphonates. These fluorinated motifs are of significant interest in medicinal chemistry and materials science due to their ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.

Fluoroalkyl Ketones

A primary method for synthesizing α,α-difluoro-β-dicarbonyl compounds, including β-diketones and β-ketoesters, is the Claisen condensation reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the condensation of an ester with another carbonyl compound (an ester or a ketone) in the presence of a strong base. wikipedia.org In this context, this compound can react with a ketone or another ester to form a new carbon-carbon bond, yielding a 2,2-difluoro-β-diketone or a 2,2-difluoro-β-ketoester, respectively.

The mechanism begins with the deprotonation of the α-carbon of the ketone or the less-substituted ester by a strong base (e.g., sodium ethoxide, sodium hydride) to form a nucleophilic enolate. libretexts.org This enolate then attacks the electrophilic carbonyl carbon of the this compound. The subsequent elimination of the 2,2,2-trifluoroethoxide leaving group generates the final dicarbonyl product. libretexts.org For the reaction to proceed efficiently, a stoichiometric amount of base is required, as the resulting β-dicarbonyl product is acidic and is deprotonated by the base, driving the reaction equilibrium forward. libretexts.org

A related approach involves using difluoroacetic anhydride (B1165640) with a 1,3-diketone substrate, which generates the corresponding (2,2-difluoroethyl)-1,3-dicarbonyl compounds. rsc.org

| Reactant 1 (Ester) | Reactant 2 (Carbonyl) | Base | Solvent | Product Type |

|---|---|---|---|---|

| Ethyl Trifluoroacetate (B77799) | 2-Acetylthiophene | NaOEt | Et₂O | β-Diketone beilstein-journals.org |

| Methyl Heptafluorobutanoate | 2-Acetylthiophene | NaOMe | Et₂O | β-Diketone beilstein-journals.org |

| Generic Difluoroacetate Ester | Generic Ketone (R-CO-CH₃) | NaH | THF | 2,2-Difluoro-β-diketone |

| Generic Difluoroacetate Ester | Generic Ester (R-CH₂-COOR') | NaOR' | R'OH | 2,2-Difluoro-β-ketoester organic-chemistry.org |

Fluoroalkyl Phosphonates

The synthesis of fluoroalkyl phosphonates often proceeds through key intermediates that incorporate the desired fluoroalkyl group. Bis(2,2,2-trifluoroethyl) phosphonate (B1237965) (BTFEP) is a particularly useful precursor for creating a variety of H-phosphonates. nih.gov BTFEP can be synthesized from phosphorus trichloride (B1173362) and 2,2,2-trifluoroethanol (B45653).

Once formed, BTFEP is a versatile platform for synthesizing other phosphonates via transesterification. A microwave-assisted alcoholysis of BTFEP provides a rapid and efficient method for producing various dialkyl and cyclic H-phosphonates under additive-free conditions. nih.gov This reaction involves heating BTFEP with a stoichiometric amount of a desired alcohol or diol. The highly electron-withdrawing nature of the trifluoroethyl groups makes the phosphorus atom susceptible to nucleophilic attack by other alcohols, facilitating the exchange. This method is attractive for its short reaction times and operational simplicity. nih.gov These resulting H-phosphonates are valuable intermediates themselves, serving as building blocks for aminophosphonates, bisphosphonates, and modified nucleotides. nih.gov

Role as a Solvent or Co-solvent in Chemical Transformations

There is currently no available scientific literature or data describing the use of this compound as a solvent or co-solvent in chemical transformations. While related fluorinated compounds such as 2,2,2-trifluoroethanol (TFE) and other fluoroesters are known for their unique solvent properties, the specific application of this compound in this capacity has not been documented in published research. chemimpex.comrsc.org

Computational Chemistry and Theoretical Studies on 2,2,2 Trifluoroethyl Difluoroacetate

Quantum Chemical Calculations of Molecular Structure and Conformation

The three-dimensional arrangement of atoms and the rotational forms (conformations) of fluorinated esters like 2,2,2-trifluoroethyl difluoroacetate (B1230586) are critical to understanding their physical and chemical behavior. Quantum chemical calculations are instrumental in determining these properties.

For the analogous compound 2,2,2-trifluoroethyl trifluoroacetate (B77799), both Density Functional Theory (DFT) and ab initio Møller-Plesset second-order perturbation theory (MP2) have been employed to investigate its molecular structure. ed.ac.uk These computational methods are used to find the optimized geometries of different conformers and to predict their relative energies.

Studies on 2,2,2-trifluoroethyl trifluoroacetate have shown that two main conformations exist, which arise from rotation around the O-C(H2) bond. ed.ac.uk These are designated as the anti, anti (Cs symmetry) and the anti, gauche (C1 symmetry) conformers. ed.ac.uk High-level calculations, using basis sets up to 6-311++G(d,p), indicate that the anti, anti structure is the more stable form. ed.ac.uk The difference in free energy (ΔG) was calculated to be 2.1 kJ mol⁻¹, with the Cs conformer being lower in energy. ed.ac.uk

| Method | Property | Value | Unit |

|---|---|---|---|

| MP2/DFT | Most Stable Conformer | anti, anti (Cs) | - |

| Free Energy Difference (ΔG) | 2.1 | kJ mol⁻¹ |

Computational results are often used in conjunction with experimental techniques like gas-phase electron diffraction (GED) to refine molecular structures. ed.ac.ukwikipedia.org GED is a powerful method for determining the geometry of molecules in the gas phase, free from intermolecular forces that exist in liquids and solids. wikipedia.org

For 2,2,2-trifluoroethyl trifluoroacetate, the experimental GED data was supplemented by the results from MP2 and DFT calculations. ed.ac.uk This combined approach confirmed the existence of both the anti, anti and anti, gauche conformers in the gas phase. ed.ac.uk The analysis of the electron-diffraction data suggested a mixture of approximately 59% of the more stable anti, anti conformer and 41% of the anti, gauche conformer at room temperature. ed.ac.uk

Reaction Energetics and Transition State Geometries

Computational chemistry is crucial for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating reaction energetics (e.g., activation energies and reaction enthalpies). This is particularly relevant for understanding the atmospheric degradation of fluorinated compounds initiated by radicals like hydroxyl (•OH).

For related compounds such as 2,2,2-trifluoroethyl acrylate (B77674) (TFEA), computational studies have been performed to complement experimental kinetic data. nih.gov These studies utilize methods like CCSD(T) and M06-2X, combined with canonical variational transition-state theory (CVT), to calculate rate coefficients. nih.gov The calculations help to identify the most favorable reaction pathways, such as H-atom abstraction or •OH addition to a double bond, by determining the energy barriers for each path. nih.gov For TFEA, the degradation mechanisms initiated by •OH radicals and Cl atoms were proposed based on these theoretical calculations alongside experimental product analysis. nih.gov Similar approaches would be necessary to determine the reaction energetics and transition state geometries for the atmospheric oxidation of 2,2,2-trifluoroethyl difluoroacetate.

Electronic Structure Analysis (e.g., HOMO/LUMO, NBO)

Analysis of the electronic structure provides deep insights into the reactivity and stability of a molecule. Key tools for this include the analysis of frontier molecular orbitals (HOMO and LUMO) and Natural Bond Orbital (NBO) analysis.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com For fluorinated esters, DFT calculations can map the distribution of these orbitals, identifying the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

| Analysis Method | Information Provided | Relevance |

|---|---|---|

| HOMO/LUMO Analysis | Electron-donating/accepting ability, chemical reactivity, kinetic stability. | Predicts sites of reaction and overall molecular stability. |

| Natural Bond Orbital (NBO) | Lewis-like bonding, charge delocalization, hyperconjugative interactions. | Explains conformational preferences and intramolecular electronic effects. |

Solvation Effects Modeling

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational solvation models are used to simulate these effects. These models can be broadly categorized as explicit, where individual solvent molecules are included, or implicit (continuum), where the solvent is treated as a continuous medium with a specific dielectric constant. muni.czfaccts.de

Popular implicit models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are frequently used in DFT calculations to compute the free energy of solvation. faccts.degithub.io These models are essential for studying reactions in solution, predicting solubility, and understanding how the solvent influences conformational equilibria. For fluorinated compounds like 2,2,2-trifluoroethyl acetate (B1210297), which has been studied as an electrolyte solvent, understanding its solvation behavior is critical. researchgate.net Computational studies on such systems can reveal details about the Li-ion solvation structure and coordination, which are vital for battery performance. researchgate.netresearchgate.net Modeling would allow for the prediction of how the dipole moment and stability of this compound's conformers change in solvents of varying polarity.

Theoretical Kinetic Studies of Reactions (e.g., atmospheric oxidation simulations for related compounds)

Theoretical kinetic studies are vital for predicting the reaction rates and atmospheric lifetimes of volatile organic compounds. mdpi.com These simulations are particularly important for fluorine-containing compounds, as their degradation products can have environmental implications.

The primary removal process for such compounds in the troposphere is reaction with the hydroxyl radical (•OH). mdpi.com Theoretical studies calculate the rate constants for these reactions, often as a function of temperature. nih.gov For example, the atmospheric oxidation of various hydrofluoroolefins (HFOs) and hydrofluoroketones has been extensively studied using computational methods. mdpi.comacs.org These studies employ DFT and other high-level methods to locate the transition states for hydrogen abstraction or •OH addition and then use statistical theories like Transition State Theory (TST) to calculate the rate constants. jksus.org The calculated rate constants are then used to estimate the atmospheric lifetime of the compound, providing a measure of its persistence in the environment. ippc.int Such simulations for this compound would be essential to assess its potential environmental impact.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,2,2 Trifluoroethyl Difluoroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic compounds. The presence of ¹H, ¹³C, and ¹⁹F nuclei in 2,2,2-trifluoroethyl difluoroacetate (B1230586) allows for a comprehensive characterization of its molecular framework through one-dimensional and two-dimensional NMR experiments.

The structure of 2,2,2-trifluoroethyl difluoroacetate (CHF₂COOCH₂CF₃) gives rise to a unique set of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, characterized by specific chemical shifts and spin-spin coupling patterns that are definitive for its structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals. The methylene (B1212753) protons (-OCH₂ CF₃) adjacent to the trifluoromethyl group are predicted to appear as a quartet due to coupling with the three equivalent fluorine atoms (³JHF). The single proton of the difluoromethyl group (CH F₂) is expected to be a triplet, resulting from coupling to the two adjacent fluorine atoms (²JHF).

¹³C NMR: The ¹³C NMR spectrum will display four unique carbon signals. The carbonyl carbon (C =O) of the ester group will appear in the typical downfield region for esters. The carbons bonded to fluorine atoms (CH F₂ and C F₃) will exhibit splitting due to one-bond and two-bond C-F coupling (¹JCF and ²JCF), respectively. The methylene carbon (-OCH₂ CF₃) will also be split into a quartet by the three fluorine atoms of the adjacent CF₃ group.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool for its characterization. magritek.com The spectrum is expected to show two signals corresponding to the two different fluorine environments. The -CF₃ group will appear as a triplet, coupled to the two protons of the adjacent methylene group (³JFH). The -CF₂ H group will present as a doublet, coupled to its attached proton (²JFH). The wide chemical shift range of ¹⁹F NMR typically prevents signal overlap, making interpretation straightforward. magritek.comresearchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted chemical shifts (δ) are relative to standard references (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and may vary based on solvent and experimental conditions.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -OCH₂ CF₃ | 4.4 - 4.7 | Quartet (q) | ³JHF ≈ 8-10 |

| ¹H | CH F₂ | 5.8 - 6.2 | Triplet (t) | ²JHF ≈ 50-55 |

| ¹³C | C =O | 160 - 165 | Triplet (t) | ²JCF ≈ 30-35 |

| ¹³C | -OCH₂ CF₃ | 60 - 65 | Quartet (q) | ²JCF ≈ 35-40 |

| ¹³C | C F₃ | 120 - 125 | Quartet (q) | ¹JCF ≈ 275-285 |

| ¹³C | CH F₂ | 108 - 112 | Triplet (t) | ¹JCF ≈ 240-250 |

| ¹⁹F | -CF₃ | -73 to -75 | Triplet (t) | ³JFH ≈ 8-10 |

Application in Reaction Monitoring and Purity Assessment

NMR spectroscopy is not only used for structural confirmation but also serves as a powerful analytical method for real-time reaction monitoring and quantitative purity assessment.

Reaction Monitoring: On-line NMR monitoring can provide deep insights into the kinetics and mechanisms of chemical reactions. magritek.com The synthesis of this compound can be monitored by acquiring sequential ¹H or ¹⁹F NMR spectra. nih.govrsc.org The progress of the reaction can be tracked by observing the decrease in the signals of the starting materials and the corresponding increase in the characteristic quartet and triplet in the ¹H spectrum, or the triplet and doublet in the ¹⁹F spectrum, of the product. magritek.com The high sensitivity and wide signal dispersion of ¹⁹F NMR make it particularly advantageous for monitoring reactions involving fluorinated species, as signals are rarely obscured by reactants or solvents. magritek.comnih.gov

Purity Assessment: Quantitative NMR (qNMR) is an established method for determining the purity of a compound without the need for a specific reference standard of the analyte itself. nih.govbwise.kr The purity of a this compound sample can be accurately determined by weighing the sample and a certified internal standard into an NMR tube and acquiring a spectrum. acs.org By comparing the integral of a well-resolved signal from the analyte (e.g., the -CHF₂ proton triplet in ¹H NMR or either signal in the ¹⁹F NMR) with the integral of a signal from the internal standard, the molar quantity and thus the mass purity of the compound can be calculated. researchgate.net The sharp, distinct signals in ¹⁹F NMR often provide the most accurate results for fluorinated compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule by probing its vibrational energy levels. mdpi.com

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its ester and fluoroalkyl groups.

C=O Stretching: The most prominent band in the IR spectrum is expected to be the carbonyl (C=O) stretch of the ester group. Due to the high electronegativity of the fluorine atoms on the α-carbon (the CHF₂ group), this band is shifted to a higher wavenumber (typically 1770-1800 cm⁻¹) compared to non-fluorinated esters.

C-F Stretching: Strong absorption bands corresponding to C-F stretching vibrations are expected in the 1000-1400 cm⁻¹ region. This region may be complex due to the presence of both -CHF₂ and -CF₃ groups, which will have multiple distinct stretching and deformation modes.

C-O Stretching: The C-O stretching vibrations of the ester linkage typically appear as two distinct bands in the 1000-1300 cm⁻¹ region.

C-H Stretching and Bending: The C-H stretching vibration of the CHF₂ group is expected around 3000 cm⁻¹, while the C-H stretches of the -CH₂- group will appear slightly lower, typically in the 2900-3000 cm⁻¹ range. Bending vibrations for these groups will be observed at lower frequencies.

In Raman spectroscopy, C=O and C-F bonds also give rise to signals, though their relative intensities may differ from the IR spectrum, providing complementary information.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on data from analogous fluorinated esters.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C=O | Stretch | 1770 - 1800 | IR (Strong), Raman (Moderate) |

| C-F (in CF₃ & CHF₂) | Stretch | 1000 - 1400 | IR (Very Strong), Raman (Strong) |

| C-O | Asymmetric Stretch | 1200 - 1300 | IR (Strong), Raman (Moderate) |

| C-O | Symmetric Stretch | 1000 - 1100 | IR (Strong), Raman (Weak) |

| C-H (in CHF₂) | Stretch | ~3000 | IR (Moderate), Raman (Moderate) |

Experimental and Theoretical Vibrational Studies

A comprehensive understanding of the vibrational modes of this compound is achieved by combining experimental spectroscopy with quantum mechanical calculations. spectroscopyonline.com In such studies, high-resolution IR and Raman spectra of the compound are recorded experimentally. nih.gov Concurrently, theoretical calculations, typically using Density Functional Theory (DFT), are performed to predict the molecule's equilibrium geometry and its vibrational frequencies.

The calculated theoretical spectrum is then compared with the experimental data. This comparison allows for a definitive assignment of each observed absorption band to a specific molecular vibration, such as a stretching, bending, or rocking motion of a particular functional group. spectroscopyonline.com This combined approach is crucial for accurately interpreting the complex vibrational spectra of polyatomic molecules with low symmetry, such as this compound.

Research on Derivatives and Analogues of 2,2,2 Trifluoroethyl Difluoroacetate

Synthesis and Characterization of New Fluorinated Esters

The synthesis of new fluorinated esters, as analogues of 2,2,2-trifluoroethyl difluoroacetate (B1230586), involves the combination of fluorinated alcohols and/or fluorinated carboxylic acids. These reactions often require specific catalytic conditions to achieve high yields due to the electronic effects of the fluorine atoms.

Synthesis Methodologies:

Direct esterification is a common method, reacting a fluoroalcohol with a carboxylic acid (or its derivative) in the presence of an acid catalyst. The high acidity of many fluoroalcohols can necessitate tailored approaches to achieve complete esterification. For instance, in reactions with aliphatic acids, an excess of the fluoroalcohol is often used to drive the reaction to completion. Another approach involves the reaction of alcohols with fluorinated sultones, which has been used to prepare a variety of novel fluorinated esters.

The synthesis of fluorinated polymers through nucleophilic aromatic substitution represents another route to creating complex fluorinated ester-containing structures. This involves the polymerization of diphenols with aromatic fluorinated linkers to create polymers with varied fluorine content and thermal stability. nbinno.com

The table below summarizes common synthetic routes for fluorinated esters.

Table 1: Selected Synthesis Methods for Fluorinated Esters

| Synthesis Method | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Direct Esterification | Fluorinated Alcohol + Carboxylic Acid | Acid Catalyst, Excess Alcohol | Simple Fluorinated Ester |

| Sultone Reaction | Alcohol + Fluorinated Sultone | - | Sulfonyl Fluoride (B91410) Ester |

| Nucleophilic Aromatic Substitution | Diphenol + Aromatic Fluorinated Linker | Basic Medium | Fluorinated Polyester |

Characterization Techniques:

The characterization of newly synthesized fluorinated esters relies heavily on spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. rsc.org It provides detailed information about the electronic environment of each fluorine atom, with a large chemical shift range that helps in distinguishing between different fluorinated groups within a molecule. rsc.org ¹H and ¹³C NMR are also essential for full structural elucidation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the new compounds. nih.gov Techniques like electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are frequently employed to identify and quantify fluorinated esters and their precursors. nih.govmdpi.com Selected ion monitoring (SIM) in MS provides high sensitivity and selectivity for detecting trace levels of these compounds. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, particularly the ester carbonyl (C=O) stretching vibration, which is a characteristic feature of these molecules. nih.gov

Structure-Reactivity Relationships within Fluoroacetate (B1212596) Series

The relationship between the molecular structure of fluoroacetate esters and their chemical reactivity is a subject of significant research, particularly concerning their hydrolytic stability. The number and position of fluorine atoms exert strong inductive effects, which modify the electrophilicity of the carbonyl carbon and the stability of the leaving group.

Hydrolytic Stability:

The introduction of fluorine atoms into the alcohol or acyl moiety of an ester significantly impacts its stability towards hydrolysis.

Effect of Fluorine on the Alcohol Moiety: Increasing the number of fluorine atoms on the alcohol portion of the ester (e.g., progressing from an ethyl ester to a 2,2,2-trifluoroethyl ester) generally decreases hydrolytic stability. nih.gov The strong electron-withdrawing effect of the fluorine atoms makes the corresponding fluoroalkoxide a better leaving group, thus accelerating the rate of hydrolysis. Studies on C-terminal partially fluorinated ethyl esters of N-acetylproline have shown that the hydrolysis rate increases significantly with each additional fluorine atom. nih.gov The half-life of a trifluoroethyl ester was found to be orders of magnitude shorter than its non-fluorinated ethyl ester counterpart under basic conditions. nih.gov

Effect of Fluorine on the Acyl Moiety: Similarly, fluorine atoms on the acyl portion of the ester increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. This also leads to an increased rate of hydrolysis.

The table below illustrates the qualitative relationship between fluorine substitution and the rate of hydrolysis.

Research has demonstrated that the hydrolytic stability of fluorinated esters can be tailored over a wide range by precisely controlling the degree of fluorination. nih.gov This tunable reactivity is a key feature in the design of molecules for specific applications where a controlled rate of degradation is desired. Furthermore, the local molecular environment, such as the presence of adjacent charges in a peptide sequence, can also influence the hydrolysis rate of a fluorinated ester group. nih.gov

Design and Synthesis of Specialized Fluorinated Building Blocks

The unique properties imparted by fluorine have led to the extensive use of fluorinated compounds in drug discovery and materials science. chemxyne.com Consequently, the design and synthesis of specialized fluorinated building blocks, or synthons, is a critical area of research. These building blocks are pre-functionalized molecules that can be readily incorporated into larger, more complex structures.

Strategies for Building Block Synthesis:

The synthesis of fluorinated building blocks often focuses on creating molecules with desirable stereochemistry and functional groups suitable for further reactions.

Chiral Fluorinated Amines: These are highly valuable in medicinal chemistry as the fluorine can modulate the basicity of the amine, potentially improving a drug's bioavailability. nih.gov Asymmetric synthesis strategies, often employing N-tert-butylsulfinyl imines, are used to produce these chiral amines with high stereoselectivity. nih.gov

Fluorinated Cycloalkyls: The introduction of fluorine into cyclic structures is another important strategy. nih.gov Methods for synthesizing these building blocks include nucleophilic fluorinations, halofluorination of alkenes, and cycloaddition reactions. nih.govbeilstein-journals.org These cyclic synthons are used to create drug candidates with specific conformational constraints.

α,α-Difluoro Carbonyl Compounds: Building blocks containing the gem-difluoro (CF₂) group are of great interest. acs.org The synthesis of these compounds can be achieved through various methods, including the reaction of 1,3-diketones with electrophilic fluorinating agents.

The development of these building blocks is driven by the need for efficient and scalable synthetic routes. A good synthetic approach for a building block should be compatible with a range of functional groups and allow for production on a multigram scale. tandfonline.com The use of building blocks like 2,2,2-Trifluoroethylamine Hydrochloride is a well-established strategy for incorporating the trifluoroethyl moiety into new pharmaceutical candidates, enhancing properties like metabolic stability and lipophilicity. nbinno.com This approach remains a dominant strategy in drug discovery, enabling the systematic exploration of the chemical space around a lead compound. tandfonline.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl difluoroacetate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves esterification between difluoroacetic acid derivatives (e.g., difluoroacetyl chloride) and 2,2,2-trifluoroethanol. Key steps include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or enzymatic hydrolysis (as seen in phosphonoacetate synthesis ).

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.

- Purification : Distillation or column chromatography to isolate the ester.

- Data considerations : Monitor reaction progress via <sup>19</sup>F NMR to track fluorine-containing intermediates .

Q. How can spectroscopic techniques characterize this compound?

- NMR analysis :

- <sup>1</sup>H NMR: Peaks at δ 4.5–4.7 ppm (CF₃CH₂O−) and δ 3.8–4.0 ppm (COOCH₂CF₃).

- <sup>19</sup>F NMR: Distinct signals for CF₃ (−70 to −75 ppm) and CF₂ (−110 to −120 ppm) groups .

Advanced Research Questions

Q. What role does this compound play in improving lithium-ion battery electrolytes?

- Mechanistic insight : As a fluorinated linear carbonate, it reduces electrolyte solvating power, enhancing Li<sup>+</sup> desolvation and forming a fluorine-rich solid-electrolyte interphase (SEI) .

- Performance data : In additive formulations (e.g., 2.0 wt% EDFA), it improves high-temperature stability (ΔASI ≤ 9.1 vs. control ΔASI ≥ 15) by suppressing oxidative decomposition .

- Contradictions : Synergistic effects vary with co-additives (e.g., tris(2,2,2-trifluoroethyl)borate), necessitating combinatorial screening .

Q. How does the trifluoroethyl group influence regioselectivity in Horner-Wadsworth-Emmons (HWE) reactions?

- Steric and electronic effects : The CF₃ group increases electrophilicity of the phosphonoacetate, favoring E-selectivity in α,β-unsaturated ester synthesis. For example, reactions with aldehydes yield >90% E-isomers under mild conditions .

- Comparative studies : Non-fluorinated analogs exhibit lower selectivity (<70% E), highlighting fluorine’s role in transition-state stabilization .

Q. What strategies resolve discrepancies in electrochemical performance data for this compound?

- Variables to control :

- Additive concentration : Optimal performance at 2.0 wt% (vs. 0.5 wt% for borate additives) .

- Electrode compatibility : Test with high-voltage cathodes (e.g., NMC811) to assess oxidation stability .

Methodological Challenges

Q. How can researchers optimize fluorinated ester synthesis to minimize byproducts?

- Stepwise protocols :

Pre-activate difluoroacetic acid with thionyl chloride to form difluoroacetyl chloride.

React with 2,2,2-trifluoroethanol in anhydrous dichloromethane.

Quench with ice-water and extract with ethyl acetate .

- Yield optimization : Use excess trifluoroethanol (1.5 eq.) and molecular sieves to absorb HCl byproducts .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.